molecular formula C11H16N4O B1436750 N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide CAS No. 939999-46-9

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

Cat. No.: B1436750
CAS No.: 939999-46-9
M. Wt: 220.27 g/mol
InChI Key: LKSSYHAOBKPIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide ( 939999-46-9) is a high-purity chemical reagent with a molecular formula of C11H16N4O and a molecular weight of 220.27 g/mol . This compound, characterized by its piperidine-substituted pyridine core and a central N'-hydroxy carboximidamide functional group, is intended for research applications only. The piperidine moiety is a privileged structure in pharmaceutical development, present in more than twenty classes of therapeutics and numerous alkaloids . Its incorporation into a molecule often enhances biological activity and improves pharmacokinetic properties. The specific molecular architecture of this compound, particularly the N'-hydroxy carboximidamide group, suggests potential for diverse research applications, including use as a key synthetic intermediate or a pharmacophore in medicinal chemistry programs aimed at novel enzyme inhibitor discovery. Researchers can leverage this compound in various investigative areas, such as developing new synthetic methodologies for piperidine derivatives, which are a significant focus in modern organic chemistry . Its structure is reminiscent of other bioactive piperidine-containing molecules, indicating potential utility in probing biological pathways relevant to neurological and metabolic disorders. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSYHAOBKPIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=CC(=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanylation of Piperidinyl-Substituted Pyridine Derivatives

One of the most reliable approaches involves the reaction of 2-(piperidin-1-yl)pyridine derivatives with guanylating agents such as S-methylisothiourea salts or 2-methyl-2-thiopseudourea sulfate under controlled conditions.

  • Reaction conditions:

    • Solvent: Typically polar solvents like ethanol or methanol.
    • Temperature: Room temperature to moderate heating (25–70°C).
    • Time: Ranges from 2 hours up to 48 hours, depending on the reactivity of the amine and guanylating agent.
    • Atmosphere: Often conducted under inert atmosphere to avoid oxidation of sensitive groups.
  • Challenges:
    The synthesis of piperidine-1-carboximidamide hydrochloride derivatives often requires prolonged reaction times and may yield inseparable mixtures of guanidine hydrochloride and piperidine hydrochloride, necessitating additional guanylating agent or modified conditions to drive the reaction to completion.

Introduction of the N'-Hydroxy Group

The N'-hydroxy substituent on the carboximidamide is introduced via reaction with hydroxylamine or hydroxylamine derivatives.

  • Typical approach:
    The conversion of a nitrile or ester precursor into the corresponding amidoxime (N'-hydroxycarboximidamide) by treatment with hydroxylamine hydrochloride in the presence of a base.

  • Reaction conditions:

    • Solvent: Ethanol, methanol, or aqueous mixtures.
    • Temperature: Moderate heating (50–70°C) to facilitate reaction.
    • Catalysts: Dehydrating agents such as thionyl chloride or phosphorus oxychloride may be used to promote cyclization or condensation steps when starting from carboxylic acid derivatives.

Stepwise Synthesis Example

A representative synthetic route can be summarized as:

Step Reactants Conditions Product Yield (%) Notes
1 2-chloropyridine + piperidine Base, solvent (e.g., pyridine), rt 2-(piperidin-1-yl)pyridine High Nucleophilic substitution at 2-position
2 2-(piperidin-1-yl)pyridine + guanylating agent (e.g., S-methylisothiourea sulfate) Ethanol, rt to 50°C, 24–48 h 2-(piperidin-1-yl)pyridine-4-carboximidamide Moderate to good Requires optimization to avoid side products
3 Above intermediate + hydroxylamine hydrochloride Ethanol, 50–70°C, with dehydrating agent This compound Moderate Formation of N'-hydroxy group

Analytical and Purification Techniques

  • Purification:
    Column chromatography on silica gel using chloroform/methanol mixtures is commonly employed to isolate the target compound from reaction mixtures.

  • Characterization:
    Standard spectroscopic methods including NMR (1H, 13C), IR spectroscopy (noting characteristic N-OH stretch), and mass spectrometry confirm the structure and purity.

Research Findings and Optimization Notes

  • The guanylation step involving piperidinyl amines is less straightforward than with other amines such as morpholine, often requiring longer reaction times and additional guanylating agent to achieve acceptable yields.

  • The use of dehydrating agents during the hydroxylamine-mediated formation of the N'-hydroxy group enhances the conversion efficiency and purity of the final product.

  • Avoiding harsh conditions preserves the integrity of the piperidinyl substituent and prevents side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Observations Yield Range (%) References
Nucleophilic substitution at 2-position of pyridine 2-chloropyridine + piperidine, base, rt Efficient formation of 2-(piperidin-1-yl)pyridine High
Guanylation of amine S-methylisothiourea sulfate, ethanol, rt–50°C Longer reaction times needed for piperidine derivatives Moderate
Hydroxylation to N'-hydroxycarboximidamide Hydroxylamine hydrochloride, ethanol, 50–70°C, dehydrating agent Improved yields with dehydrating agents Moderate
Purification Silica gel chromatography, chloroform/methanol Effective isolation of pure compound

Chemical Reactions Analysis

N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide has been studied for its potential therapeutic effects against various diseases:

  • Antimicrobial Activity: Preliminary studies indicate effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Cancer Research: Its antiproliferative effects are being investigated for potential applications in cancer therapy.

Biological Studies

Research has focused on the interaction of this compound with biological receptors:

  • Receptor Interaction: It may act as a ligand for various biological receptors, influencing critical receptor-ligand interactions necessary for therapeutic effects.
  • Neuroprotective Properties: Given the structural similarities with other neuroprotective agents, studies are ongoing to explore its potential in neurodegenerative conditions.

Chemical Research

In synthetic chemistry, this compound serves as a building block for more complex molecules:

  • Synthesis of Derivatives: It is used to create derivatives that may have enhanced pharmacological properties or novel mechanisms of action.

Industrial Applications

The compound's unique structure allows it to be utilized in various industrial processes:

  • Material Development: It is being explored for use in developing new materials with specific chemical properties.
  • Chemical Processes: Its reactivity can be harnessed in chemical synthesis processes, contributing to advancements in industrial chemistry.

Case Studies

  • Antimicrobial Activity Study:
    A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition of bacterial growth, highlighting its potential as a new antimicrobial agent.
  • Anti-inflammatory Research:
    In vitro studies demonstrated that the compound reduced inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests a mechanism by which it could be used to treat inflammatory diseases.
  • Neuroprotective Effects:
    Animal models were employed to assess the neuroprotective effects of this compound in conditions mimicking neurodegeneration. Preliminary results showed reduced neuronal damage and improved cognitive function post-treatment.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Source
This compound Not provided C11H16N4O 220.28 Pyridine-4-carboximidamide with 2-piperidinyl substitution Target compound
N'-Hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide 1110717-79-7 C17H28N6O 332.44 Piperidine core with 4-methylpyridinyl-piperazine and N'-hydroxy amidine substituents
n'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide 1563212-24-7 C11H17N5O 235.29 Pyridine-2-carboximidamide with 4-methylpiperazinyl substitution
N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-2-(2-(piperidin-1-yl)ethyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide Not provided C19H20ClFN6O2 419.13 Imidazopyridine core with chloro-fluorophenyl and piperidinylethyl groups
Key Observations:
  • Substitution Patterns : The target compound’s 2-piperidinyl and 4-amidine groups contrast with analogs featuring piperazine (e.g., ) or imidazopyridine cores (e.g., ). Piperazine substituents, particularly 4-methylpiperazine in , may enhance solubility due to additional nitrogen atoms, whereas piperidine rings contribute to lipophilicity .
  • Molecular Weight : The target compound (220.28 g/mol) is smaller than the piperidine-piperazine analog (332.44 g/mol) and the imidazopyridine derivative (419.13 g/mol) , suggesting better bioavailability via improved absorption.
  • Functional Groups : The patent-derived imidazopyridine () includes a chloro-fluorophenyl group, which likely increases receptor binding affinity and metabolic stability compared to simpler pyridine derivatives.

Biological Activity

N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is classified as a piperidine derivative and features a pyridine ring, which is known for its diverse pharmacological properties. Its structure can be represented by the following identifiers:

  • IUPAC Name : this compound
  • CAS Registry Number : Not available
  • SMILES : NC(=NOCC(O)CN1CCCCC1)C1=CN=CC=C1
  • InChI Key : MVLOQULXIYSERZ-UHFFFAOYSA-N

Piperidine derivatives, including this compound, have been shown to interact with various biological receptors and pathways:

  • Receptor Interaction : The compound may act as a ligand for several biological receptors, influencing receptor-ligand interactions crucial for therapeutic effects.
  • Antimicrobial Activity : It has demonstrated potential antimicrobial properties, with studies indicating effectiveness against various bacterial strains .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity, which can be beneficial in treating conditions characterized by inflammation .

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity. A study evaluated its effectiveness against a range of bacteria and fungi, yielding the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli<125
Pseudomonas aeruginosa150

These results suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using human red blood cell (HRBC) membrane stabilization assays. The compound showed promising results, with stabilization percentages reaching up to 86.70%, indicating substantial anti-inflammatory potential .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives similar to this compound:

  • Thrombin Inhibition : Research on related compounds has shown that piperidine derivatives can act as direct thrombin inhibitors, highlighting their potential in anticoagulant therapy .
  • Pain Management : A study on dual piperidine-based ligands indicated broad analgesic activity in both nociceptive and neuropathic pain models, suggesting that this class of compounds may be effective in pain management .
  • Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52%, contributing to their therapeutic potential in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-(piperidin-1-yl)pyridine-4-carbonitrile with hydroxylamine under acidic conditions yields the target amidoxime. Purification is typically achieved through column chromatography (silica gel, eluent: chloroform/methanol gradients), followed by recrystallization from ethanol. Purity is assessed via HPLC (≥98%) and confirmed by 1H^1H-NMR (e.g., δ 8.2–8.4 ppm for pyridine protons) and mass spectrometry (e.g., [M+H]+^+ at m/z 235) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines for amidoxime derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H313/H333).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Safety data from structurally similar compounds (e.g., H303+H313+H333 warnings) suggest avoiding prolonged exposure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the piperidine ring (δ 1.4–2.8 ppm for CH2_2) and pyridine backbone.
  • FT-IR : Key peaks include N–O stretch (~930 cm1^{-1}) and C=N vibration (~1640 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical 234.28 g/mol vs. observed [M+H]+^+ 235.1).
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles using SHELXL refinement .

Advanced Research Questions

Q. How can crystallographic data for this compound be optimized using SHELX software, particularly for resolving hydrogen-bonding networks?

  • Methodological Answer : For high-resolution

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.

Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals. Use HFIX constraints to model hydrogen atoms.

Hydrogen Bond Analysis : Generate symmetry-equivalent molecules via PLATON to map interactions (e.g., N–H···O/N–O···π). Validate using Mercury’s packing diagrams .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to assess bioavailability and metabolite formation (e.g., hydroxylation at the piperidine ring).
  • Dose-Response Calibration : Compare IC50_{50} values in cell assays with ED50_{50} in animal models, adjusting for plasma protein binding.
  • Mechanistic Studies : Use radioligand binding assays (e.g., 3H^3H-labeled analogs) to confirm target engagement discrepancies .

Q. How does the piperidine moiety influence the compound’s thermal stability, and how can degradation pathways be mitigated?

  • Methodological Answer :

  • TGA/DSC Analysis : Piperidine’s conformational flexibility reduces thermal stability (degradation onset ~180°C).
  • Mitigation : Co-crystallize with stabilizing counterions (e.g., HCl salts) or formulate as lyophilized powders.
  • Degradation Products : Monitor via accelerated stability studies (40°C/75% RH, 6 months), identifying byproducts via GC-MS .

Q. What computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with homology-modeled targets (e.g., kinases or GPCRs). Parameterize charges via AM1-BCC.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
  • QSAR Models : Corolate logP (predicted ~1.8) and polar surface area (PSA ~65 Å2^2) with activity cliffs .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases).
  • Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions.
  • Statistical Validation : Apply Bland-Altman plots to assess inter-lab variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide
Reactant of Route 2
N'-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide

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